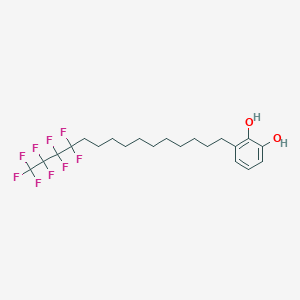![molecular formula C19H21ClN4O2 B236808 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. The compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor properties, inhibiting the growth of certain types of cancer cells. In addition, the compound has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the pathways involved in inflammation, cancer, and neurological disorders. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to investigate the compound's potential as a drug delivery system, as it has been shown to have good solubility and bioavailability. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves multiple steps. The first step involves the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride. The second step involves the reaction of 3-chloropyridine-4-carbonyl chloride with 3-amino-4-(4-propanoylpiperazin-1-yl)phenol to form N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C19H21ClN4O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2/c1-2-18(25)24-10-8-23(9-11-24)17-6-5-15(12-16(17)20)22-19(26)14-4-3-7-21-13-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,26) |
InChI Key |
HFWCRBFIOTYJHZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)





![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)